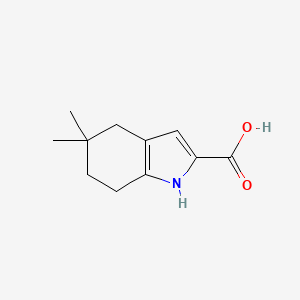

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2)4-3-8-7(6-11)5-9(12-8)10(13)14/h5,12H,3-4,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUXQHMWSUZWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C=C(N2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid typically involves multicomponent reactions. One such method includes the reaction of 5,5-dimethyl-3-(arylamino)cyclohex-2-enones with phenylglyoxal monohydrate and substituted anilines in water at room temperature . This green protocol is chemoselective and convenient for producing indole derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and environmentally friendly reaction conditions to ensure scalability and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield more oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid with structurally related indole derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Key Properties of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₁₁H₁₅NO₂ | 209.24 | Not provided | N/A | Tetrahydroindole, carboxylic acid |

| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.15 | 771-50-6 | 232–234 | Indole, carboxylic acid |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.15 | 1670-81-1 | 208–210 | Indole, carboxylic acid |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.15 | 1670-82-2 | 256–259 | Indole, carboxylic acid |

| 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid | C₂₀H₂₀N₂O₂ | 320.38 | 1120332-41-3 | N/A | Indole, carboxylic acid, phenyl, cyclopentylamino |

| Indole-3-carboxaldehyde | C₉H₇NO | 145.15 | 487-89-8 | 193–198 | Indole, aldehyde |

| Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C₁₂H₁₈N₂O₂ | 222.28 | 39104-05-7 | N/A | Tetrahydroindazole, ester |

Structural and Functional Differences

- Core Saturation : Unlike simple indolecarboxylic acids (e.g., Indole-2-carboxylic acid), the target compound contains a partially saturated bicyclic ring (tetrahydroindole), which reduces aromaticity and enhances conformational flexibility. This may lower its melting point compared to fully aromatic analogs like Indole-6-carboxylic acid (mp 256–259°C) .

- For example, Indole-3-carboxaldehyde (mp 193–198°C) lacks such substituents, enabling easier participation in condensation reactions (e.g., forming Schiff bases) .

- Functional Group Diversity : The carboxylic acid group at the 2-position distinguishes it from esters (e.g., Ethyl indole-2-carboxylate) and aldehydes (e.g., Indole-3-carboxaldehyde). Carboxylic acids are more polar, impacting solubility and biological activity .

Biologische Aktivität

5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid is a derivative of the indole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer effects.

- Molecular Formula : C11H13NO2

- IUPAC Name : this compound

- InChI Key : AAUXQHMWSUZWAR-UHFFFAOYSA-N

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors involved in cell signaling pathways. This binding can influence gene expression and cellular responses associated with growth and survival.

Antiviral and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Studies have indicated that it may inhibit viral replication by interfering with viral entry or replication mechanisms. Furthermore, its anti-inflammatory properties are attributed to the modulation of inflammatory cytokines and pathways.

Study on Anticancer Activity

A significant study conducted on the effects of this compound involved testing its efficacy against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 10 µM. The study concluded that the compound could be a potential lead for developing new anticancer therapies.

Research on Antiviral Properties

Another research effort focused on evaluating the antiviral activity of this compound against the influenza virus. The findings suggested that it could reduce viral titers significantly in infected cell cultures. This indicates potential for further development as an antiviral drug candidate.

Q & A

Q. What are the standard synthetic protocols for preparing 5,5-dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid?

The synthesis of indole-derived carboxylic acids typically involves cyclization reactions or modifications of pre-existing indole scaffolds. For example, derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with thiazolone derivatives in acetic acid, using sodium acetate as a catalyst . While direct data for the target compound is limited, analogous methods suggest starting with a tetrahydroindole precursor, introducing dimethyl groups via alkylation, and functionalizing the 2-position with a carboxylic acid group using hydrolysis or oxidation steps. Characterization via melting point analysis (e.g., mp 208–210°C for indole-5-carboxylic acid ) and spectroscopic techniques (e.g., NMR, IR) is critical for verifying purity and structure .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include melting point (mp), molecular weight, and solubility. For structurally similar compounds like indole-5-carboxylic acid, mp ranges are well-documented (e.g., 208–210°C ). Use differential scanning calorimetry (DSC) for thermal stability analysis. Water solubility can be estimated via shake-flask methods, while partition coefficients (logP) may be predicted using computational tools like ChemAxon. Note that some tetrahydroindole derivatives lack empirical data on properties like vapor pressure or flash points, necessitating experimental determination under controlled conditions .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields or physicochemical data?

Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity). For instance, synthesis of indole-thiazolidinone hybrids shows yield dependence on reflux time (3–5 hours) and stoichiometric ratios (1.0:1.1 molar ratio of reactants) . To resolve contradictions:

Q. What strategies optimize reaction conditions for scaling up synthesis?

Employ Design of Experiments (DoE) to systematically evaluate factors like temperature, solvent volume, and catalyst concentration. For example, acetic acid reflux is common for indole derivatives, but substituting with microwave-assisted synthesis could reduce reaction time . Kinetic studies (e.g., time-course HPLC monitoring) help identify rate-limiting steps. For carboxylation, consider enzymatic or photochemical methods to enhance regioselectivity .

Q. How can stability studies be designed to assess decomposition under physiological or storage conditions?

- Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity for 4 weeks) and monitor degradation via LC-MS.

- pH-dependent stability : Prepare buffered solutions (pH 1–10) and analyze hydrolytic degradation over time.

- Light sensitivity : Use UV-Vis spectroscopy to detect photolytic byproducts .

Q. What methodologies are recommended for evaluating toxicological profiles in preclinical studies?

- Acute toxicity : Follow OECD Guideline 423, administering graded doses to rodent models and monitoring lethality/organ damage.

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays.

- Carcinogenicity : While no IARC/OSHA classifications exist for related indoles , long-term bioassays (e.g., 2-year rodent studies) may be warranted for novel derivatives.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.